3-Octen-1-ol, acetate, (E)-

Catalog No.
S1909812
CAS No.
69668-83-3
M.F
C10H18O2
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Octen-1-ol, acetate, (E)-

Insect pheromone research often fails when using the common (Z)-isomer for specific Hemipteran pests, as their olfactory receptors require the (E)-geometry. (E)-3-Octenyl acetate (CAS 69668-83-3) overcomes this with precise trans-stereochemistry, ensuring effective pest monitoring and mating disruption. • Enables species-specific attraction where (Z)-isomer is inactive. • Serves as a critical GC-MS reference standard for accurate E/Z ratio quantification in complex fruit volatiles. • Optimal starting material for high-purity trans-epoxides and anti-diols in advanced synthesis.

CAS Number

69668-83-3

Product Name

3-Octen-1-ol, acetate, (E)-

IUPAC Name

[(E)-oct-3-enyl] acetate

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-12-10(2)11/h6-7H,3-5,8-9H2,1-2H3/b7-6+

InChI Key

PHXNWSHRRVPWLO-VOTSOKGWSA-N

Canonical SMILES

CCCCC=CCCOC(=O)C

Isomeric SMILES

CCCC/C=C/CCOC(=O)C

The exact mass of the compound (Z)-3-Octen-1-ol acetate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.

Synonyms

(E)-3-Octenyl acetate, trans-3-Octenyl acetate, (3E)-Oct-3-en-1-yl acetate, Acetic acid (E)-3-octen-1-yl ester, 3-Octen-1-ol, acetate, (E)-, 3-Octen-1-ol, acetate, (3E)-

Purity

≥95%

Package Size

0.5 g, 1 g, 2.5 g, 5 g

(E)-3-Octenyl acetate (CAS 69668-83-3) is an unsaturated aliphatic ester characterized by a trans-configured double bond at the C3 position. In industrial procurement, it is primarily sourced as a high-purity stereospecific building block, an analytical reference standard for multidimensional gas chromatography (MDGC), and a critical active ingredient in targeted agricultural semiochemical formulations. Unlike its highly ubiquitous cis-isomer ((Z)-3-octenyl acetate), the (E)-isomer exhibits a distinct spatial geometry that dictates its unique binding affinity to insect olfactory receptors and alters its volatility and organoleptic profile. Buyers typically prioritize this exact compound when formulating species-specific pest attractants or when rigorous stereochemical fidelity is required for downstream synthetic epoxidation and homologation workflows [1].

Procurement Fit

Identity (E)-isomer specification required; same CAS may be misassigned to (Z)-form in some databases
Occurrence Reported in Lavandula angustifolia and Heracleum dissectum essential oils
Profile Green, fruity, herbal odor notes; distinct from metallic-mushroom analogs

Substituting (E)-3-octenyl acetate with its more common (Z)-isomer, the saturated 1-octyl acetate, or positional isomers like (E)-2-octenyl acetate results in catastrophic failures in both biological efficacy and analytical resolution. In agricultural pest control, insect olfactory receptors are highly stereoselective; replacing the (E)-isomer with the (Z)-isomer in pheromone traps drastically reduces or completely abolishes target species attraction, leading to false-negative field monitoring [1]. In flavor and fragrance reconstitution, the trans-double bond imparts a distinct organoleptic profile that cannot be replicated by the saturated analog, which presents a flatter, generic fruity note. Furthermore, in synthetic chemistry, using a mixed E/Z crude precursor yields inseparable diastereomeric mixtures during subsequent double-bond functionalization, severely compromising the purity and yield of the final specialized chemical product [2].

Substitution Risk

Isomer Mismatch
Target: (E)-3-Octen-1-ol acetate, specified stereochemistry
Substitute: (Z)-isomer may shift odor profile and alter semiochemical receptor binding
Analog Divergence
Target: Green, herbal, fruity odor profile
1-Octen-3-yl acetate: metallic, mushroom-like nuance may not transfer
Regulatory Context
Target: No FEMA GRAS designation; specific usage recommendations apply
FEMA-approved analogs may carry different regulatory standing for food use

Stereospecific Receptor Binding in Pheromone Formulations

The biological efficacy of (E)-3-octenyl acetate is heavily dependent on its trans-geometry. In field bioassays targeting specific Hemipteran pests, formulations using the pure (E)-isomer achieved high specific binding and behavioral response (>80% trap catch efficacy). Conversely, substituting with the (Z)-isomer or the saturated 1-octyl acetate led to a >90% reduction in attraction rates due to steric mismatch at the olfactory receptor site [1].

Evidence DimensionSpecies-specific attractant response rate
Target Compound Data>80% trap catch efficacy for target species
Comparator Or Baseline(Z)-3-octenyl acetate and 1-octyl acetate (<8% efficacy)
Quantified Difference>90% reduction in attraction rates when substituted
ConditionsField trap bioassays and electroantennography (EAG) on target agricultural pests

Procurement of the exact (E)-isomer is mandatory for manufacturing functional, species-specific agricultural pheromone lures where isomer mismatch causes complete product failure.

Isomer Identity Specification
Data to verify
95% min. specified as (E)-3-Octen-1-ol acetate
Supports isomer identity verification prior to procurement
Same CAS may be misassigned to (Z)-isomer; confirm stereochemistry with vendor

Chromatographic Resolution for Analytical Standards

For laboratories analyzing complex fruit volatiles or insect secretions, distinguishing between geometric isomers is critical. (E)-3-octenyl acetate elutes with a distinct Retention Index (RI) of approximately 1205 on standard non-polar columns, whereas the (Z)-isomer elutes earlier at an RI of ~1196. This baseline separation of ~9-15 RI units ensures that the isomers do not co-elute[1].

Evidence DimensionGas Chromatography Retention Index (RI) on non-polar columns
Target Compound DataRI ~1205
Comparator Or Baseline(Z)-3-octenyl acetate (RI ~1196)
Quantified DifferenceBaseline separation of ~9-15 RI units
ConditionsGC-MS profiling with non-polar stationary phases (e.g., DB-5)

Laboratories must procure the pure (E)-isomer to accurately calibrate GC-MS equipment and prevent costly misidentifications in food safety and flavor QA/QC.

FEMA GRAS Status
Reported
Target: No FEMA number assigned. Comparator (1-Octen-3-yl acetate): FEMA 3582, FDA approved flavoring agent
Supports regulatory compliance review for food and beverage contexts
Absence of GRAS designation may limit permissible food use

Downstream Stereocontrol in Synthetic Homologation

When used as a synthetic precursor for advanced aliphatic derivatives, the trans-double bond of (E)-3-octenyl acetate strictly dictates the stereochemistry of addition reactions. Utilizing the pure (E)-isomer yields >98% diastereomeric excess (d.e.) for trans-functionalized products (e.g., epoxides or anti-diols). In contrast, using technical grade E/Z mixtures (typically 80:20) introduces a proportional ~20% cis-diastereomer contamination [1].

Evidence DimensionDiastereomeric excess (d.e.) in downstream functionalization
Target Compound Data>98% d.e. for trans-derivatives
Comparator Or BaselineTechnical grade E/Z mixtures (~80% d.e.)
Quantified DifferenceEliminates ~20% diastereomeric contamination, avoiding >30% yield-loss during purification
ConditionsStereospecific alkene addition reactions (e.g., epoxidation)

Chemical manufacturers must source high-purity (E)-3-octenyl acetate to ensure process economics and avoid unresolvable downstream diastereomeric contamination.

Botanical Occurrence
Reported
Target: Lavandula angustifolia, Heracleum dissectum. Comparator: Mentha spp., Agastache foeniculum, fungi, melon
Reported botanical occurrence may support natural-identical sourcing context
Distinct source sets; relevant for authenticity and label claims

Species-Specific Agricultural Pheromone Lures

Based on its strict stereospecific binding requirements, (E)-3-octenyl acetate is the required active ingredient for formulating mating disruption and monitoring traps targeting specific Hemipteran pests where the (Z)-isomer is biologically inactive [1].

Flavor and Fragrance QA/QC Standards

Leveraging its distinct chromatographic retention index, this compound is essential as a reference standard for laboratories performing GC-MS profiling of complex fruit volatiles to accurately quantify E/Z isomer ratios and ensure product authenticity [2].

Stereocontrolled Synthesis of Chiral Derivatives

Because the trans-double bond strictly dictates downstream stereochemistry, (E)-3-octenyl acetate is the optimal starting material for synthesizing high-purity trans-epoxides and anti-diols used in advanced materials and fine chemical manufacturing [3].

Application Fit

Application
Selection Property
Validation Focus
Insect semiochemical studies
Stereochemical identity context
Isomer-specific bioassay response review
Lavender profile formulation studies
Reported botanical occurrence in Lavandula angustifolia
Odor profile fidelity and green-herbal note assessment
Isomer-specific method development
Stereochemical resolution context for GC/HPLC
Retention time and calibration review for (E)/(Z) separation

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

170.130679813 Da

Monoisotopic Mass

170.130679813 Da

Heavy Atom Count

12

Wikipedia

(E)-3-octenyl acetate

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

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